molecular formula C16H24N2O3Si B1521488 tert-Butyl (2-(trimethylsilyl)furo[3,2-b]pyridin-6-yl)methylcarbamate CAS No. 1188996-58-8

tert-Butyl (2-(trimethylsilyl)furo[3,2-b]pyridin-6-yl)methylcarbamate

Cat. No.: B1521488
CAS No.: 1188996-58-8
M. Wt: 320.46 g/mol
InChI Key: LKWDGCJFTLMBOF-UHFFFAOYSA-N
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Description

tert-Butyl (2-(trimethylsilyl)furo[3,2-b]pyridin-6-yl)methylcarbamate: is a synthetic organic compound with the molecular formula C16H24N2O3Si It is characterized by the presence of a furo[3,2-b]pyridine core, which is a fused heterocyclic system, and functional groups such as a tert-butyl carbamate and a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-(trimethylsilyl)furo[3,2-b]pyridin-6-yl)methylcarbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the furo[3,2-b]pyridine core: This can be achieved through cyclization reactions involving pyridine derivatives and appropriate reagents to introduce the furan ring.

    Introduction of the trimethylsilyl group: This step often involves the use of trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine.

    Attachment of the tert-butyl carbamate group: This is usually done by reacting the intermediate compound with tert-butyl chloroformate (Boc-Cl) in the presence of a base like sodium bicarbonate.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the pyridine ring or the carbamate group, potentially leading to the formation of amines or alcohols.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield furan-2,3-diones, while reduction could produce pyridinyl alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (2-(trimethylsilyl)furo[3,2-b]pyridin-6-yl)methylcarbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology and Medicine

In biological and medical research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which tert-Butyl (2-(trimethylsilyl)furo[3,2-b]pyridin-6-yl)methylcarbamate exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in enzyme inhibition, the compound may bind to the active site of the enzyme, blocking substrate access and thereby inhibiting its activity. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through cellular membranes.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (6-bromofuro[3,2-b]pyridin-2-yl)methylcarbamate
  • tert-Butyl (5,6-dimethoxypyridin-2-yl)methylcarbamate
  • tert-Butyl (1H-pyrrolo[2,3-b]pyridin-4-yl)methylcarbamate

Uniqueness

Compared to similar compounds, tert-Butyl (2-(trimethylsilyl)furo[3,2-b]pyridin-6-yl)methylcarbamate stands out due to the presence of the trimethylsilyl group, which can significantly alter its chemical reactivity and biological activity. This makes it a valuable compound for studying the effects of silylation on molecular properties and interactions.

Properties

IUPAC Name

tert-butyl N-[(2-trimethylsilylfuro[3,2-b]pyridin-6-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3Si/c1-16(2,3)21-15(19)18-10-11-7-13-12(17-9-11)8-14(20-13)22(4,5)6/h7-9H,10H2,1-6H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKWDGCJFTLMBOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC2=C(C=C(O2)[Si](C)(C)C)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50673647
Record name tert-Butyl {[2-(trimethylsilyl)furo[3,2-b]pyridin-6-yl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1188996-58-8
Record name tert-Butyl {[2-(trimethylsilyl)furo[3,2-b]pyridin-6-yl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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